molecular formula C15H21N3O2S B2739820 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361825-61-6

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2739820
CAS No.: 2361825-61-6
M. Wt: 307.41
InChI Key: BKZVUKALIDGDHB-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a piperidine carboxamide under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for new drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity .

Comparison with Similar Compounds

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic agent.

What sets this compound apart is its unique combination of a thiazole ring with a piperidine carboxamide, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-14(19)18-7-5-12(6-8-18)15(20)16-9-13-17-10(2)11(3)21-13/h4,12H,1,5-9H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZVUKALIDGDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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